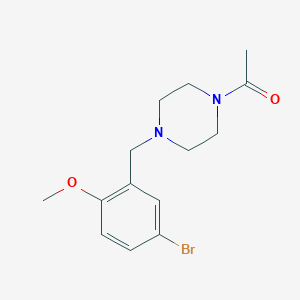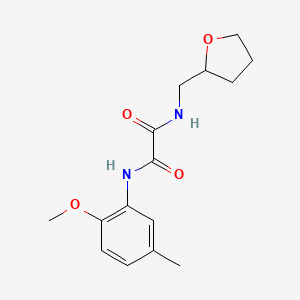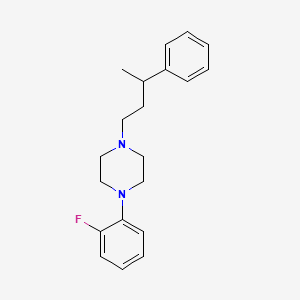![molecular formula C23H31NO4 B5123749 (3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine](/img/structure/B5123749.png)
(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DMC or 3C-PMDA. This compound belongs to the family of phenethylamines and has a cyclopentyl ring attached to the amine group.
科学研究应用
DMC has been synthesized for scientific research purposes and has been used in various studies. It is a potent agonist of the serotonin 5-HT2A receptor and has been used to study the role of this receptor in various physiological and pathological conditions. DMC has also been used to study the structure-activity relationship of phenethylamines and to develop new compounds with improved pharmacological properties.
作用机制
DMC acts as a potent agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. The activation of this receptor leads to the activation of various intracellular signaling pathways, which ultimately leads to the physiological effects of DMC. The exact mechanism of action of DMC is not fully understood, and further studies are needed to elucidate the molecular mechanisms involved.
Biochemical and Physiological Effects:
DMC has been shown to have various biochemical and physiological effects. It has been shown to induce the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. DMC has also been shown to increase heart rate, blood pressure, and body temperature. It has been reported to induce visual and auditory hallucinations, altered perception of time, and changes in mood and thought processes.
实验室实验的优点和局限性
DMC has several advantages for lab experiments. It is a potent agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. DMC is also a relatively stable compound and can be stored for long periods without significant degradation. However, DMC has some limitations for lab experiments. It is a controlled substance, and its use is restricted in many countries. DMC is also a potent psychoactive compound, and its use requires careful handling and safety precautions.
未来方向
DMC has several potential future directions for scientific research. It can be used to develop new compounds with improved pharmacological properties. DMC can also be used to study the role of the serotonin 5-HT2A receptor in various pathological conditions, such as schizophrenia and depression. Further studies are needed to elucidate the molecular mechanisms involved in the action of DMC and to develop new therapeutic agents based on this compound.
Conclusion:
In conclusion, (3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine is a chemical compound that has been synthesized for scientific research purposes. It is a potent agonist of the serotonin 5-HT2A receptor and has been used to study the role of this receptor in various physiological and pathological conditions. DMC has several advantages for lab experiments, but its use requires careful handling and safety precautions. Further studies are needed to elucidate the molecular mechanisms involved in the action of DMC and to develop new therapeutic agents based on this compound.
合成方法
The synthesis of DMC involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 3,4-dimethoxybenzaldehyde, which is subjected to a series of reactions to form the final product. The key step in the synthesis is the formation of the cyclopentyl ring, which is achieved by a Grignard reaction. The final product is obtained after purification and characterization using various analytical techniques.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-25-19-9-7-17(13-21(19)27-3)15-24-16-23(11-5-6-12-23)18-8-10-20(26-2)22(14-18)28-4/h7-10,13-14,24H,5-6,11-12,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIODAWREAWOMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2(CCCC2)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(isobutylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5123670.png)
![6-{[(4-methoxyphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5123683.png)
![4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5123697.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123702.png)



![7,8-dimethyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5123736.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5123738.png)

![2-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123760.png)
![N-{2-[(4-ethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5123763.png)
